molecular formula C₄₆H₆₂N₄O₁₁ B1147297 25-O-Deacetyl-23-O-acetyl Rifabutin CAS No. 1242076-43-2

25-O-Deacetyl-23-O-acetyl Rifabutin

Cat. No.: B1147297
CAS No.: 1242076-43-2
M. Wt: 847
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 25-O-Deacetyl-23-O-acetyl Rifabutin involves specific chemical reactions and conditions. The preparation typically starts with Rifabutin, which undergoes selective deacetylation and acetylation reactions to produce the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

25-O-Deacetyl-23-O-acetyl Rifabutin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Comparison with Similar Compounds

25-O-Deacetyl-23-O-acetyl Rifabutin is similar to other Rifabutin derivatives, such as:

Properties

IUPAC Name

[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21E)-2,13,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)38(53)27(7)41(60-29(9)51)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27-,30-,37-,38+,41+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDGNRUPMMCJEF-BAMAYBLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747424
Record name PUBCHEM_71315215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

847.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242076-43-2
Record name PUBCHEM_71315215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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